molecular formula C20H19F2N3O2 B2886564 1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1251577-50-0

1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No. B2886564
CAS RN: 1251577-50-0
M. Wt: 371.388
InChI Key: CRHWCFOZPFQGPT-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis of novel derivatives involving structures related to quinazolinones and imidazolidin-4-ones, showing their potential in the development of new compounds with significant biological activities. For instance, Farag et al. (2012) discussed the synthesis of new quinazolinone derivatives with potential anti-inflammatory and analgesic activities, indicating the versatility of such compounds in medicinal chemistry (Farag et al., 2012).

Biological Activities

The compound's related structures have been investigated for various biological activities. This includes research into derivatives of quinolines and imidazolidin-4-ones for their anti-inflammatory, antimicrobial, and anticancer properties. Specifically, derivatives have shown promise in inhibiting development of certain bacterial strains and cancer cell lines, pointing to the potential for therapeutic applications. For example, Gaber et al. (2021) synthesized derivatives that demonstrated significant anticancer activity against the MCF-7 breast cancer cell line, highlighting the potential of such compounds in cancer research (Gaber et al., 2021).

Antimalarial Applications

The structure has relevance to the development of antimalarial drugs, as seen in the synthesis of imidazolidin-4-one derivatives of primaquine. These derivatives have shown the ability to inhibit the development of the sporogonic cycle of Plasmodium berghei, affecting the appearance of oocysts in mosquitoes. This research opens avenues for the design of new antimalarial agents, demonstrating the compound's potential utility in addressing global health challenges related to malaria (Araújo et al., 2005).

Advanced Materials and Luminescence

On the materials science front, the related structures have been utilized in the development of advanced materials, such as luminescent compounds for potential applications in data security protection and smart luminescent materials design. Song et al. (2016) explored heteroleptic cationic Ir(III) complexes showing fluorescence–phosphorescence dual-emission, with applications ranging from data security to the design of luminescent materials (Song et al., 2016).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c21-16-8-7-15(12-17(16)22)24-11-10-23(20(24)27)13-19(26)25-9-3-5-14-4-1-2-6-18(14)25/h1-2,4,6-8,12H,3,5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHWCFOZPFQGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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